molecular formula C8H7IN2 B15235136 2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine

2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B15235136
M. Wt: 258.06 g/mol
InChI Key: NNEQKXFEPVHHAW-UHFFFAOYSA-N
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Description

2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 2-position and a methyl group at the 3-position of the pyrrolo[2,3-b]pyridine core. Pyrrolopyridines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the iodination of 3-methyl-1H-pyrrolo[2,3-b]pyridine using iodine or an iodine-containing reagent under suitable conditions. Another approach is the cyclization of appropriate precursors, such as 2-bromo-5-iodopyridine, followed by methylation at the 3-position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the receptor’s kinase activity. This inhibition can lead to the suppression of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, while the methyl group can affect the compound’s lipophilicity and binding affinity to molecular targets .

Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7IN2/c1-5-6-3-2-4-10-8(6)11-7(5)9/h2-4H,1H3,(H,10,11)

InChI Key

NNEQKXFEPVHHAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=CC=N2)I

Origin of Product

United States

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